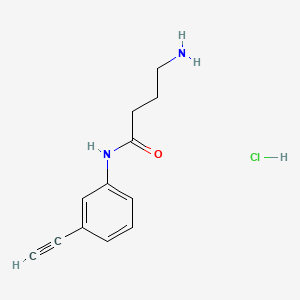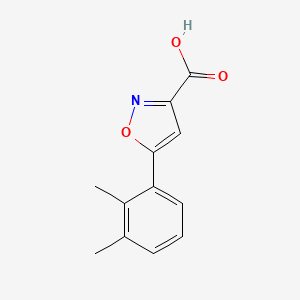
5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 2,3-dimethylphenyl group and a carboxylic acid group Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
In industrial settings, the synthesis may be optimized using microwave-assisted reactions to enhance reaction rates and yields. For example, dry dimethylformamide (DMF) can be used as a solvent under microwave irradiation at 120°C for 1 hour . This method provides a more efficient and eco-friendly approach to producing the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups to the aromatic ring.
Scientific Research Applications
5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to other isoxazole derivatives.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OSUWYGACSMARHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


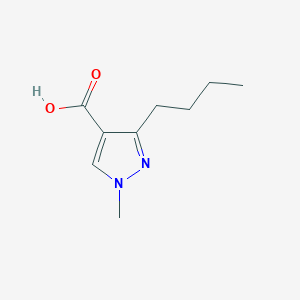

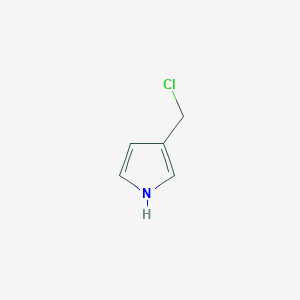
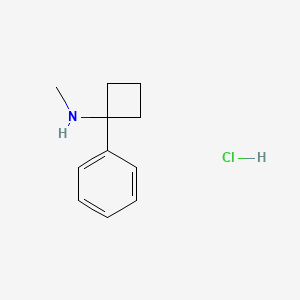
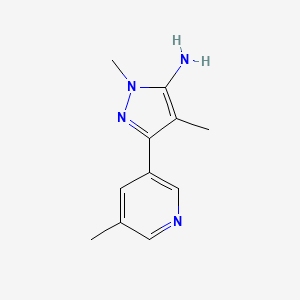

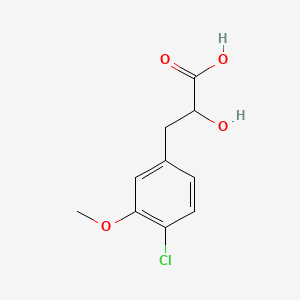
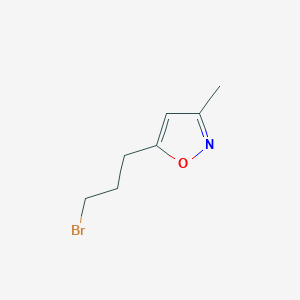
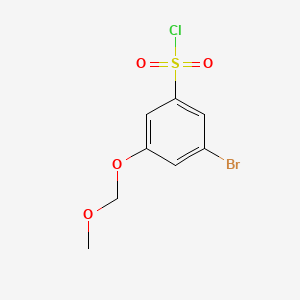
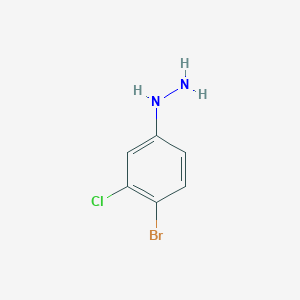
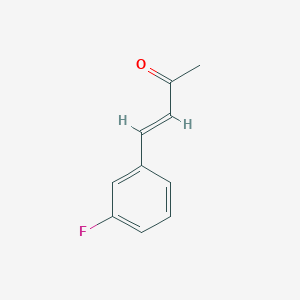
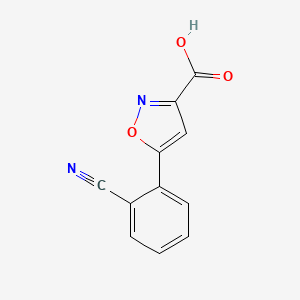
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
